4-(morpholine-4-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide
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Overview
Description
4-(morpholine-4-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholine sulfonyl group and a tetrahydrocarbazole moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the morpholine sulfonyl chloride and the tetrahydrocarbazole derivative. The key steps include:
Formation of Morpholine Sulfonyl Chloride: This is achieved by reacting morpholine with chlorosulfonic acid under controlled conditions.
Synthesis of Tetrahydrocarbazole Derivative: The tetrahydrocarbazole moiety is synthesized through a series of reactions involving cyclization and reduction steps.
Coupling Reaction: The final step involves coupling the morpholine sulfonyl chloride with the tetrahydrocarbazole derivative in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(morpholine-4-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
4-(morpholine-4-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(morpholine-4-sulfonyl)methyl]benzonitrile: Shares the morpholine sulfonyl group but differs in the core structure.
1,2,3,9-tetrahydro-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4H-carbazol-4-one: Contains a similar tetrahydrocarbazole moiety but with different substituents.
Uniqueness
4-(morpholine-4-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is unique due to its combination of the morpholine sulfonyl group and the tetrahydrocarbazole moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c28-24(18-6-8-19(9-7-18)32(29,30)27-11-13-31-14-12-27)25-16-17-5-10-23-21(15-17)20-3-1-2-4-22(20)26-23/h5-10,15,26H,1-4,11-14,16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKWVBNSNLWXNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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